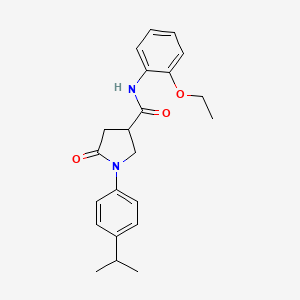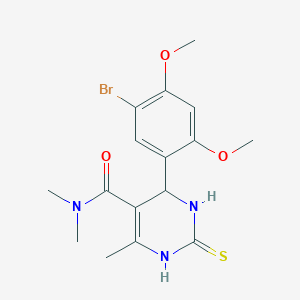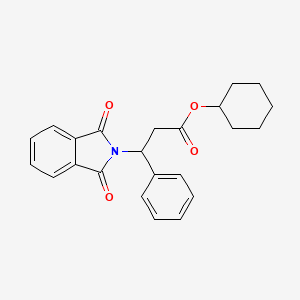![molecular formula C27H26ClNO3 B4007693 5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)
5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
The compound of interest belongs to a class of chemicals characterized by complex structures involving multiple functional groups, making them significant for various scientific inquiries. The related research focuses on the synthesis, characterization, and analysis of compounds with similar structures, providing a foundation for understanding their potential applications and behaviors.
Synthesis Analysis
Synthesis of complex indole derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of 3-hydroxy-3-(2-oxoethyl)-6-phenyl-2,3-dihydropyridazin-4(1H)-ones from furan derivatives illustrates a method for creating compounds with related functional groups (Kozminykh et al., 2007).
Molecular Structure Analysis
X-ray crystallography is a key technique for determining the molecular structure of complex organic compounds. For instance, the crystal structure of 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one has been characterized, highlighting the importance of molecular geometry in understanding the properties of such compounds (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving indole derivatives can vary widely depending on the functional groups present. For example, the reaction of indole with 2,5-dichlorobenzoquinone under acid catalysis to produce 2,5-dihydroxy-3-(indol-3-yl)benzoquinones demonstrates the reactivity of indole compounds towards electrophilic aromatic substitution (Pirrung et al., 2002).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in various fields. For example, the polymorphism study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride provides insights into the stability and solubility of the compound (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, are essential for the potential application of these compounds. Research on the antibacterial properties of 1-(2,4-dichlorophenyl)-2-phenylpropen-1-one derivatives highlights the potential of indole derivatives in medicinal chemistry (Dickens et al., 1991).
Scientific Research Applications
Synthesis and Biological Evaluation
Research on indole derivatives, such as the work by Rehman, Saini, and Kumar (2022), focuses on the synthesis of new chalcone derivatives with potential anti-inflammatory properties. This study outlines a methodology that could be applied to synthesize and evaluate the biological activities of related compounds, including the one (Rehman, Z., Saini, P., & Kumar, Sushil, 2022).
Photophysical and Electrochemical Properties
Studies on phlorin macrocycles by Pistner et al. (2013) discuss the synthesis, electrochemistry, and photophysics of compounds that exhibit cooperative fluoride binding. This research indicates the potential of indole derivatives for developing materials with unique redox and photochemical properties, which could be relevant for the compound (Pistner, A. J., Lutterman, D. A., Ghidiu, M., Ma, Y.-Z., & Rosenthal, J., 2013).
Environmental Degradation and Toxicity Studies
The degradation of chlorinated compounds, such as 4-chloro-3,5-dimethylphenol, by UV and UV/persulfate processes, offers insight into the environmental behavior and degradation pathways of chloro-substituted compounds. This study by Li et al. (2020) might provide a framework for assessing the environmental impact and degradation kinetics of the compound , contributing to understanding its stability and potential toxicity evolution (Li, W., Guo, H., Wang, C., Zhang, Y., Cheng, X., Wang, J., Yang, B., & Du, E., 2020).
Anti-HIV-1 Activity
Chander et al. (2018) present hit optimization studies of 3-hydroxy-indolin-2-one analogs as potential anti-HIV-1 agents. This research underscores the relevance of indole derivatives in drug discovery, particularly for treating viral infections. Such studies may guide the pharmacological exploration of "5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one" for similar therapeutic applications (Chander, S., Tang, C.-r., Penta, A., Wang, P., Bhagwat, D., Vanthuyne, N., Albalat, M., Patel, P., Sankpal, S., Zheng, Y.-t., & Sankaranarayanan, M., 2018).
properties
IUPAC Name |
5-chloro-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-1-(2-phenylethyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClNO3/c1-18(2)20-8-10-21(11-9-20)25(30)17-27(32)23-16-22(28)12-13-24(23)29(26(27)31)15-14-19-6-4-3-5-7-19/h3-13,16,18,32H,14-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZDUIGANZETJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(phenylacetyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4007614.png)
![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline](/img/structure/B4007623.png)
![5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4007625.png)
![ethyl 1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007629.png)
amino]butan-1-ol](/img/structure/B4007630.png)
![3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007637.png)
![2-[{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B4007648.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007665.png)
![3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4007681.png)


![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)
![3-{[4,4-bis(ethoxycarbonyl)octanoyl]amino}benzoic acid](/img/structure/B4007697.png)